5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole
Description
This compound features a central 1H-imidazole core substituted at the 2- and 5-positions. The 2-position carries a phenoxymethyl group (C₆H₅OCH₂-), while the 5-position is linked to a 4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl moiety. This structural complexity suggests applications in kinase inhibition or antimicrobial therapy, supported by analogs in the literature .
Properties
CAS No. |
955157-23-0 |
|---|---|
Molecular Formula |
C22H19FN4O4S |
Molecular Weight |
454.5 g/mol |
IUPAC Name |
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole |
InChI |
InChI=1S/C22H19FN4O4S/c23-19-12-18(10-11-20(19)27-32(24,28)29)31-17-8-6-15(7-9-17)21-13-25-22(26-21)14-30-16-4-2-1-3-5-16/h1-13,27H,14H2,(H,25,26)(H2,24,28,29) |
InChI Key |
OTONMEUXEIQINP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC=C(N2)C3=CC=C(C=C3)OC4=CC(=C(C=C4)NS(=O)(=O)N)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:
Formation of the phenoxyphenyl intermediate: This step involves the reaction of 3-fluoro-4-(sulfamoylamino)phenol with a suitable phenyl halide under basic conditions to form the phenoxyphenyl intermediate.
Imidazole ring formation: The phenoxyphenyl intermediate is then reacted with an appropriate imidazole precursor under acidic or basic conditions to form the imidazole ring.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow chemistry techniques and advanced purification methods.
Chemical Reactions Analysis
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit tubulin polymerization by binding to the colchicine site.
Biological Research: It is used in cell biology studies to investigate the effects of tubulin inhibition on cell growth and division.
Chemical Biology: The compound serves as a tool to study the molecular mechanisms of tubulin polymerization and its role in cellular processes.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The primary mechanism of action of 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole involves the inhibition of tubulin polymerization. The compound binds to the colchicine site on tubulin, preventing the assembly of microtubules, which are essential for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin proteins, and the pathways involved are related to the regulation of the cytoskeleton and cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s uniqueness lies in its combination of sulfamoylamino, fluoro, and phenoxymethyl groups. Key comparisons include:
Key Observations :
- Sulfamoylamino vs.
- Phenoxymethyl Linker: Similar to compound 9c in , the phenoxymethyl group facilitates spatial orientation for receptor binding, as seen in α-glucosidase and kinase inhibitors .
- Fluorine Substituents : Fluorine at the 3-position (target compound) and 4-position () fine-tune electronic effects and bioavailability.
Pharmacological and Physicochemical Properties
Key Findings :
- The target compound’s sulfamoylamino group may confer superior solubility over trifluoromethyl analogs , though its larger size (~500 g/mol) could limit bioavailability.
Biological Activity
The compound 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole , also known by its CAS number 955082-09-4, is a synthetic organic molecule with potential therapeutic applications, particularly in the field of oncology and inflammation. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), case studies, and relevant research findings.
- Molecular Formula : C22H20ClFN4O4S
- Molecular Weight : 490.935 g/mol
- LogP : 6.8586 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 127.71 Ų
These properties suggest that the compound may exhibit good membrane permeability and potential for oral bioavailability, making it suitable for drug development.
Inhibition of Enzymatic Activity
Research indicates that compounds similar to 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole may function as inhibitors of specific enzymes involved in cancer progression and inflammatory responses. For instance, imidazole derivatives have been studied extensively for their role in inhibiting farnesyltransferase, an enzyme critical for post-translational modification of proteins involved in cell signaling pathways related to cancer cell proliferation .
Modulation of Protein Kinases
The compound's structure suggests potential activity against protein kinases, which are pivotal in regulating various cellular functions such as proliferation, differentiation, and apoptosis. The presence of the sulfamoylamino group may enhance its binding affinity to target proteins, thereby modulating their activity .
In Vitro Studies
In vitro assays have demonstrated that 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole exhibits significant inhibitory effects on cancer cell lines. For instance, studies have shown that this compound can reduce cell viability in various tumor models through apoptosis induction and cell cycle arrest mechanisms.
Case Studies
- Anti-Cancer Activity : A study involving human breast cancer cell lines reported that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent anti-proliferative effects. The mechanism was linked to the activation of caspase pathways leading to apoptosis .
- Inflammatory Response Modulation : Another investigation focused on the compound's ability to modulate inflammatory cytokine production in macrophages. Results indicated a significant reduction in TNF-alpha and IL-6 levels upon treatment, suggesting potential utility in inflammatory diseases .
Structure-Activity Relationships (SAR)
The biological activity of imidazole derivatives is often influenced by their structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Fluorine Substitution | Enhances lipophilicity and potency |
| Sulfamoylamino Group | Increases binding affinity to targets |
| Phenoxy Groups | Improves solubility and bioavailability |
Modifications to these groups can lead to variations in pharmacokinetic profiles and therapeutic efficacy.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 5-[4-[3-fluoro-4-(sulfamoylamino)phenoxy]phenyl]-2-(phenoxymethyl)-1H-imidazole?
Methodological Answer:
The synthesis of imidazole derivatives typically involves multi-step reactions, including:
- Coupling Reactions : Substituted phenyl groups are introduced via nucleophilic aromatic substitution or Suzuki-Miyaura coupling. For example, phenoxy groups can be appended using copper(I)-catalyzed Ullmann-type reactions under reflux conditions (e.g., DMF at 120°C) .
- Protection/Deprotection Strategies : N-protection (e.g., methoxymethyl groups) ensures regioselectivity during functionalization. Sodium bis(trimethylsilyl)amide in THF at 273 K is used for deprotonation before introducing electrophiles .
- Sulfamoylation : Sulfamoylamino groups are introduced via reaction with sulfamoyl chloride in the presence of a base (e.g., triethylamine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
